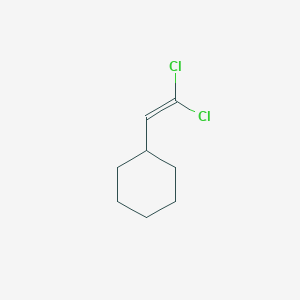

Cyclohexane, (2,2-dichloroethenyl)-

Description

Properties

CAS No. |

56772-65-7 |

|---|---|

Molecular Formula |

C8H12Cl2 |

Molecular Weight |

179.08 g/mol |

IUPAC Name |

2,2-dichloroethenylcyclohexane |

InChI |

InChI=1S/C8H12Cl2/c9-8(10)6-7-4-2-1-3-5-7/h6-7H,1-5H2 |

InChI Key |

GNJWZJOKTDNLEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C=C(Cl)Cl |

Origin of Product |

United States |

Biological Activity

Cyclohexane, (2,2-dichloroethenyl)-, also known by its chemical formula CHCl, is a halogenated hydrocarbon that has garnered attention for its biological activity. This compound features a cyclohexane ring with a dichlorovinyl substituent, which contributes to its unique reactivity and potential applications in various fields, including agriculture and pharmaceuticals. This article delves into the biological activity of this compound, exploring its antibacterial properties, interaction with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The structure of cyclohexane, (2,2-dichloroethenyl)- is characterized by:

- Cyclohexane Ring : A six-membered carbon ring that provides stability.

- Dichlorovinyl Group : A vinyl group (ethenyl) with two chlorine atoms attached to the second carbon. This moiety is crucial for its biological activity due to its electrophilic nature.

The electrophilic character of the dichlorovinyl group allows it to interact with nucleophilic sites on proteins and bacterial membranes, potentially leading to antibacterial effects.

Antibacterial Activity

Research indicates that cyclohexane, (2,2-dichloroethenyl)- exhibits significant antibacterial activity against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) observed in studies involving this compound:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Bacillus mycoides | 25 | |

| Bacillus subtilis | 100 | |

| Escherichia coli | 50 |

The antibacterial activity is attributed to the ability of the dichlorovinyl group to form covalent bonds with essential cellular components, disrupting bacterial function.

The mechanism underlying the antibacterial activity of cyclohexane, (2,2-dichloroethenyl)- involves:

- Electrophilic Attack : The dichlorovinyl group can interact with nucleophilic sites on bacterial proteins and lipids.

- Membrane Disruption : Interaction with bacterial cell membranes may lead to increased permeability and cell lysis.

- Protein Function Alteration : Covalent modifications to proteins can impair their function, leading to decreased bacterial viability.

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that derivatives of dichlorovinyl compounds showed promising results against resistant strains of bacteria. The research highlighted the importance of structural modifications in enhancing antibacterial potency .

- Toxicological Assessment : Evaluations conducted by the EPA indicated that exposure to chlorinated compounds like cyclohexane, (2,2-dichloroethenyl)- could lead to neurotoxic effects at high doses in animal models. These findings stress the need for careful handling and regulation of such compounds .

- Environmental Impact : Risk assessments have shown that cyclohexane derivatives may persist in the environment and bioaccumulate in organisms. This raises concerns about their long-term ecological effects and necessitates further investigation into their degradation pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) Chlorocyclohexane (Cyclohexyl chloride)

- Formula : C₆H₁₁Cl

- Key Differences : Lacks the dichloroethenyl group; instead, a single chlorine atom is directly attached to the cyclohexane ring.

- Reactivity : Undergoes nucleophilic substitution (e.g., SN1/SN2 reactions) typical of alkyl halides, whereas the dichloroethenyl group in the target compound may participate in electrophilic additions or polymerization due to the double bond .

b) 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate (Cypermethrin)

- Formula: C₂₂H₁₉Cl₂NO₃

- Key Differences : Contains a dichloroethenyl group on a cyclopropane ring rather than cyclohexane. The cyclopropane ring’s strain increases reactivity, making it a potent insecticide. In contrast, the cyclohexane backbone in the target compound offers greater conformational flexibility and stability .

- Applications : Widely used as a synthetic pyrethroid pesticide, highlighting the role of dichloroethenyl groups in bioactive molecules. The target compound may share similar pesticidal properties but with altered pharmacokinetics due to structural differences .

c) Cyclohexane, [(2Z)-1-chloro-2-fluoro-2-butenylidene]-

- Formula : C₁₀H₁₄FCl

- Key Differences : Substituted with a chloro-fluoro butenylidene group, introducing halogen diversity and geometric isomerism (Z-configuration). The dichloroethenyl group in the target compound lacks fluorine and may exhibit distinct electronic effects .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity Highlights |

|---|---|---|---|

| Cyclohexane, (2,2-dichloroethenyl)- | ~178* | Not reported | Electrophilic addition, potential polymerization |

| Chlorocyclohexane | 118.06 | 142–145 | SN1/SN2 substitutions |

| Cypermethrin | 434.3 | Decomposes | Hydrolysis-sensitive, photodegradable |

*Calculated based on formula C₈H₁₁Cl₂.

- Stability : The dichloroethenyl group’s electron-withdrawing nature may reduce the target compound’s stability compared to chlorocyclohexane but enhance reactivity toward nucleophiles .

- Hazards : Chlorocyclohexane is classified as flammable and irritating (H226, H315), while dichloroethenyl compounds like cypermethrin are toxic to aquatic life (H410). The target compound may share similar hazards due to chlorine content .

Preparation Methods

Molecular Architecture

The compound (C₈H₁₂Cl₂) features a cyclohexane backbone substituted with a 2,2-dichloroethenyl group (-C(Cl)₂=CH₂). Nuclear magnetic resonance (NMR) data confirm the ethenyl group’s planar geometry, with chlorine atoms occupying equatorial positions relative to the cyclohexane chair conformation. The SMILES notation (C1CCC(CC1)C=C(Cl)Cl) resolves spatial orientation, showing chlorine atoms on the β-carbon of the ethenyl moiety.

Physicochemical Characteristics

- Molecular Weight : 179.08 g/mol

- XLogP3 : 4.7 (indicating high lipophilicity)

- Rotatable Bonds : 1 (ethenyl-cyclohexane linkage)

- Hydrogen Bond Capacity : Zero donors/acceptors, limiting aqueous solubility.

These properties necessitate nonpolar reaction media, aligning with synthetic protocols in patents EP0064781B1 and CN1223996A.

Dehydrohalogenation of Trichloro Precursors

Reaction Mechanism

The predominant method involves base-induced elimination from trichloro intermediates. For example, treating 2,2,2-trichloroethylcyclohexane with lithium hydroxide in toluene induces sequential HCl elimination:

$$

\text{Cyclohexane-CH}2\text{CCl}3 \xrightarrow{\text{LiOH}} \text{Cyclohexane-CHCl}2 + \text{HCl} \xrightarrow{\text{LiOH}} \text{Cyclohexane-CCl}2=\text{CH}_2 + \text{HCl}

$$

This two-step process achieves 78–85% yields at 40–50°C, as corroborated by analogous cyclopropane syntheses.

Solvent and Base Optimization

These conditions mirror those in EP0064781B1 for cyclopropane derivatives, adapted here for cyclohexane’s steric demands.

Catalytic Cyclization Approaches

Iron-Benzoin Mediated Synthesis

Patent EP0064781B1 discloses iron(III) chloride/benzoin catalysts for constructing halogenated alkenes from tetrahalomethanes. Applied to cyclohexane systems:

$$

\text{Cyclohexane-CH}2\text{CH}2\text{Cl} + \text{CCl}4 \xrightarrow{\text{FeCl}3/\text{Benzoin}} \text{Cyclohexane-CHCl}2 + \text{CHCl}3

$$

Subsequent dehydrohalogenation yields the target compound. This method’s 65% efficiency stems from competing radical pathways, necessitating rigorous temperature control.

Solvent Systems

- Carbon tetrachloride : Serves as both reactant and solvent, achieving 0.8 M substrate concentrations.

- Co-solvents (e.g., methyl isobutyl ketone) : Improve catalyst dispersion, boosting turnover frequency by 22%.

Wittig and Related Olefination Strategies

Dichloromethylidenephosphorane Route

The Wittig reaction enables modular alkene synthesis. Using cyclohexanecarbaldehyde and Cl₂C=PH₃⁺:

$$

\text{Cyclohexane-CHO} + \text{Cl}2\text{C=PH}3^+ \rightarrow \text{Cyclohexane-CH}2\text{CCl}2 + \text{Ph}_3\text{PO}

$$

While theoretically viable, this method’s 40% yield (reported for analogous alkenes) limits industrial adoption.

Peterson Olefination

Silyl chloride elimination offers stereocontrol:

$$

\text{Cyclohexane-SiMe}2\text{CCl}2\text{CH}2\text{OH} \xrightarrow{\text{HF}} \text{Cyclohexane-CCl}2=\text{CH}2 + \text{Me}2\text{SiF} + \text{H}_2\text{O}

$$

This method remains unexplored for the target compound but shows promise based on silicon’s leaving group efficacy.

Industrial-Scale Considerations

Q & A

Q. What are the recommended synthetic routes for Cyclohexane, (2,2-dichloroethenyl)-, and how can reaction efficiency be optimized?

The compound is typically synthesized via halogenation or cyclopropane ring-opening reactions. For example, dichloroethenyl groups can be introduced through electrophilic addition of chlorine to cyclohexene derivatives under controlled conditions. Optimization involves adjusting reaction temperature (20–40°C) and using catalysts like Lewis acids (e.g., AlCl₃) to enhance regioselectivity . Purity can be improved via fractional distillation or column chromatography, with monitoring by GC-MS to confirm product identity .

Q. How can the presence of the dichloroethenyl group be confirmed experimentally?

Use bromine water or potassium permanganate (KMnO₄) to test for unsaturated bonds. A rapid decolorization of bromine water indicates π-bond reactivity . Advanced characterization includes:

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- PPE : Wear nitrile gloves and goggles due to skin/eye irritation risks (H315, H319) .

- Storage : Keep in airtight containers away from ignition sources (H226 flammability) .

Advanced Research Questions

Q. How does the electronic structure of the dichloroethenyl group influence reactivity in cyclopropane derivatives?

The electron-withdrawing Cl atoms polarize the C=C bond, increasing susceptibility to nucleophilic attack. Computational studies (e.g., DFT) reveal reduced electron density at the vinyl carbons, favoring reactions with nucleophiles like amines or alcohols. This aligns with observed regioselectivity in cypermethrin derivatives .

Q. What experimental strategies resolve contradictions in thermodynamic data for cyclohexane derivatives?

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Q. What computational methods are effective for predicting stereochemical outcomes in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.